

Application Note: Protocol for Dissolving 2-Methyl-6-nitro-4-phenoxyquinoline

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Compound of Interest

Compound Name: 2-Methyl-6-nitro-4-phenoxyquinoline

CAS No.: 1461706-79-5

Cat. No.: B1448374

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Executive Summary & Chemical Context

2-Methyl-6-nitro-4-phenoxyquinoline is a highly lipophilic, poly-substituted quinoline derivative. Its structural pharmacophore—combining a planar quinoline core, a polar nitro group (

), and a bulky phenoxy ether—presents significant solubility challenges in aqueous media.

This protocol addresses the critical "solubility cliff" often encountered with 4-phenoxyquinoline derivatives. While the nitro group introduces a dipole, the overall lipophilicity (predicted LogP > 3.5) dominates, causing the compound to precipitate rapidly upon introduction to physiological buffers (PBS, media) if not handled via specific kinetic solubility protocols.

Physicochemical Profile (Estimated)

Property	Value / Characteristic	Implication for Handling
Molecular Weight	~280.28 g/mol	Moderate size; diffusion is not rate-limiting.
LogP (Predicted)	~3.5 – 4.2	High Lipophilicity. Poor water solubility (< 10 µM).
H-Bond Donors	0	No internal H-bond donation to water; hard to solvate.
Key Hazards	Nitro-aromatic	Potential Mutagen/Carcinogen. Handle in Fume Hood.

Safety & Handling (Critical)

WARNING: Nitro-substituted quinolines are structurally related to known mutagens (e.g., 4-nitroquinoline-1-oxide). Treat this compound as a suspected carcinogen.

- **Engineering Controls:** All weighing and solvation must occur inside a certified chemical fume hood.
- **PPE:** Double nitrile gloves, lab coat, and safety goggles.
- **Light Sensitivity:** Nitro compounds can be photoreactive. Perform dissolution in amber vials or wrap clear vials in aluminum foil.

Reagents & Equipment

- **Solvent A (Primary Stock):** Dimethyl Sulfoxide (DMSO), Anhydrous, 99.9% (Cell Culture Grade).
- **Solvent B (Alternative Stock):** Dimethylformamide (DMF) (Only if DMSO fails or for specific chemical synthesis).
- **Solvent C (In Vivo Vehicle):** PEG-300 or Corn Oil (for animal formulation only).

- Equipment: Vortex mixer, Ultrasonic water bath (35-40 kHz), Amber borosilicate glass vials (2 mL and 4 mL).

Protocol A: Preparation of Primary Stock Solution (DMSO)

Target Concentration: 10 mM to 50 mM Rationale: DMSO is the gold standard for quinolines due to its high dielectric constant and ability to disrupt the crystal lattice of planar aromatic systems.

- Weighing: Accurately weigh 2.8 mg (for 10 mM) or 14.0 mg (for 50 mM) of the compound into a sterile amber glass vial. Note: Do not use plastic microfuge tubes for long-term storage as lipophilic compounds can leach into the plastic.
- Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
- Dissolution Mechanics:
 - Vortex: Vortex at high speed for 30 seconds.
 - Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5-10 minutes. Caution: Do not heat above 40°C to prevent thermal degradation of the nitro group.
- Visual Inspection: Hold the vial against a light source. The solution should be varying shades of yellow/orange but must be optically clear.
- Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution for Cellular Assays (The "Crash-Out" Check)

Challenge: Direct addition of high-concentration DMSO stock to media often causes immediate precipitation (the "crash-out" effect), leading to false negatives in bioassays.

Method: Stepwise Serial Dilution

- Intermediate Dilution: Do not go from 50 mM stock

Media.

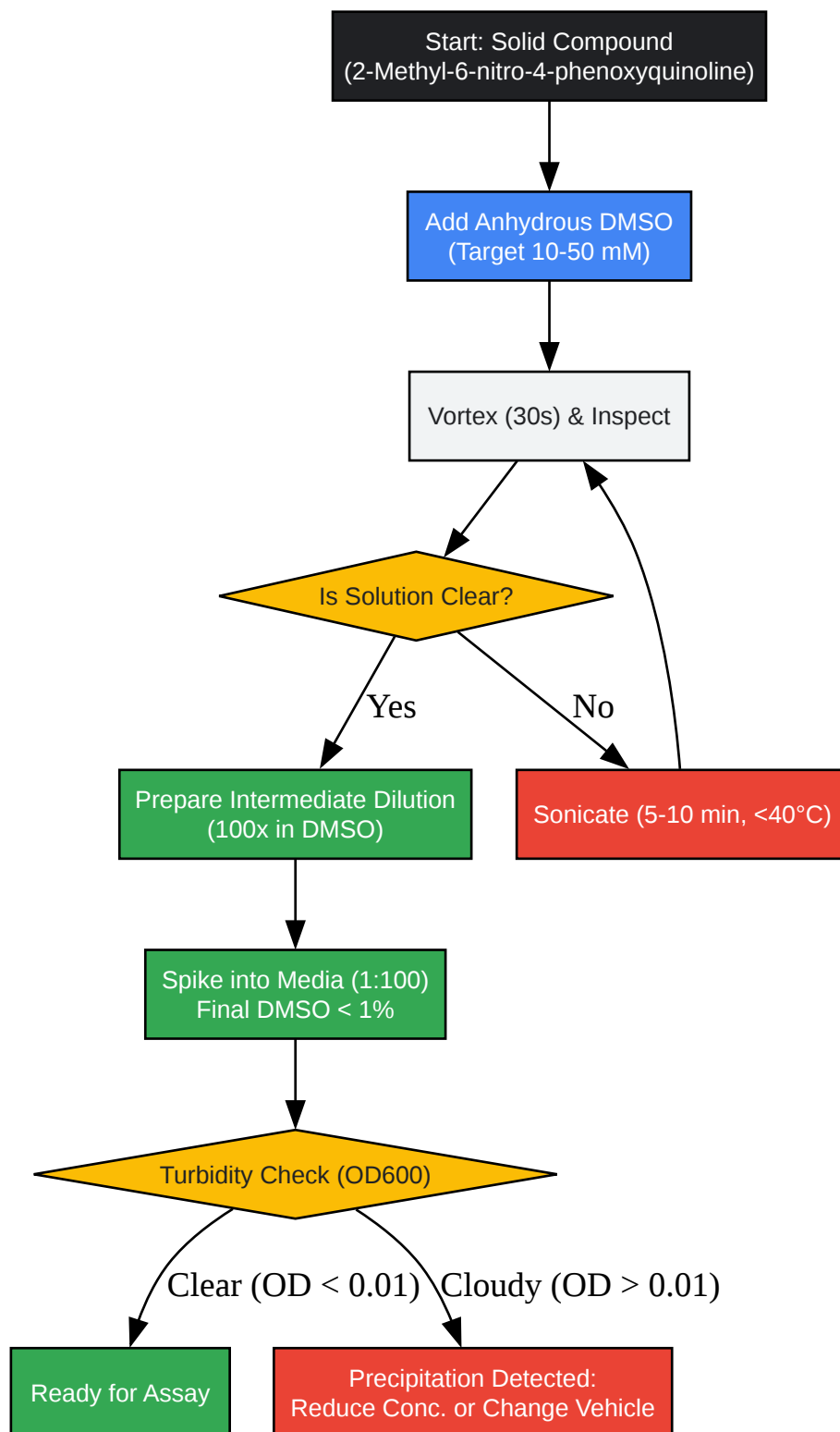
- Prepare a 100x working solution in DMSO first.
- Example: Dilute 10 mM stock 1:100 in DMSO to get 100 μ M.
- Final Spike: Add the 100x DMSO working solution to the culture medium (1:100 dilution).
 - Final DMSO Concentration: 1.0% (Ensure your cells tolerate this; if not, target 0.1% DMSO).
 - Mixing: Add the DMSO solution dropwise to the vortexing media.
- Validation (Turbidity Check):
 - Before adding to cells, place the media formulation in a spectrophotometer.
 - Measure Absorbance at 600 nm (OD600).
 - Criteria: If OD600 > 0.01 (compared to blank media), precipitation has occurred. Sonicate or lower the concentration.

Protocol C: In Vivo Formulation (Advanced)

For animal studies, DMSO is often too toxic. Based on literature for 4-phenoxyquinoline derivatives [1], the following vehicle is recommended:

- Vehicle: 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline.
- Preparation Order:
 - Dissolve compound in DMSO (10% of final vol).
 - Add PEG-300 and Tween-80; vortex until clear.
 - Slowly add warm Saline (37°C) while vortexing.

Workflow Visualization (Decision Tree)



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Figure 1: Step-by-step decision matrix for solubilizing lipophilic nitro-quinolines, ensuring solution stability prior to biological application.

References

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